molecular formula C8H13NO3 B14384172 2,2-Dimethyl-4-(nitromethyl)cyclopentan-1-one CAS No. 90017-90-6

2,2-Dimethyl-4-(nitromethyl)cyclopentan-1-one

Cat. No.: B14384172
CAS No.: 90017-90-6
M. Wt: 171.19 g/mol
InChI Key: FHPFHHCCUPTAQU-UHFFFAOYSA-N
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Description

2,2-Dimethyl-4-(nitromethyl)cyclopentan-1-one is an organic compound characterized by a cyclopentane ring substituted with two methyl groups at the 2-position and a nitromethyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-4-(nitromethyl)cyclopentan-1-one typically involves the nitration of 2,2-dimethylcyclopentanone. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration or decomposition of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under optimized conditions to ensure high yield and purity. The use of catalysts and advanced separation techniques such as distillation or crystallization may be employed to isolate and purify the final product.

Types of Reactions:

    Oxidation: The nitromethyl group in this compound can undergo oxidation reactions to form nitro compounds or carboxylic acids.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) or using chemical reductants like iron and hydrochloric acid.

    Substitution: The compound can participate in nucleophilic substitution reactions where the nitro group is replaced by other functional groups such as halides or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or iron (Fe) with hydrochloric acid (HCl).

    Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed:

    Oxidation: Nitro compounds or carboxylic acids.

    Reduction: Amines.

    Substitution: Alkylated cyclopentanones.

Scientific Research Applications

2,2-Dimethyl-4-(nitromethyl)cyclopentan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitro compounds and their reduction to amines.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-4-(nitromethyl)cyclopentan-1-one involves its interaction with various molecular targets depending on the type of reaction it undergoes. For example, in reduction reactions, the nitro group is reduced to an amine through a series of electron transfer steps facilitated by the reducing agent. The molecular pathways involved include the formation of intermediate species such as nitroso and hydroxylamine derivatives before the final amine product is formed.

Comparison with Similar Compounds

    2,2-Dimethylcyclopentanone: Lacks the nitromethyl group, making it less reactive in certain types of chemical reactions.

    4,4-Dimethyl-2-cyclopenten-1-one: Contains a double bond in the ring, which alters its reactivity and applications.

    2,2-Dimethyl-4-(chloromethyl)cyclopentan-1-one: Similar structure but with a chloromethyl group instead of a nitromethyl group, leading to different chemical properties and reactivity.

Uniqueness: 2,2-Dimethyl-4-(nitromethyl)cyclopentan-1-one is unique due to the presence of both the nitromethyl group and the cyclopentane ring, which confer distinct chemical reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions makes it a versatile compound in organic synthesis and industrial applications.

Properties

CAS No.

90017-90-6

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

2,2-dimethyl-4-(nitromethyl)cyclopentan-1-one

InChI

InChI=1S/C8H13NO3/c1-8(2)4-6(3-7(8)10)5-9(11)12/h6H,3-5H2,1-2H3

InChI Key

FHPFHHCCUPTAQU-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC1=O)C[N+](=O)[O-])C

Origin of Product

United States

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